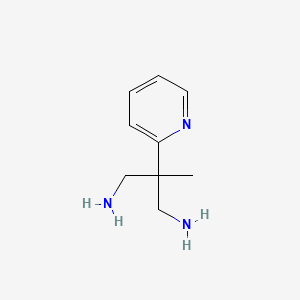
2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine typically involves the reaction of pyridine derivatives with diamine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing eco-friendly and reusable catalysts such as palladium complexes modified with β-cyclodextrin. These methods ensure high efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic applications, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with cellular targets, modulating specific pathways and exerting its biological effects .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound shares a similar diamine backbone but lacks the pyridine ring, resulting in different chemical properties and applications.
N’,N’-bis(pyridin-2-ylmethyl)propane-1,3-diamine: This compound has a similar structure but with additional pyridine rings, leading to distinct reactivity and uses.
Uniqueness: 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine is unique due to its specific combination of a pyridine ring and a propane-1,3-diamine backbone, which imparts unique chemical properties and versatility in various applications .
Properties
CAS No. |
199984-52-6 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15N3/c1-9(6-10,7-11)8-4-2-3-5-12-8/h2-5H,6-7,10-11H2,1H3 |
InChI Key |
IUNIALVRAIKHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


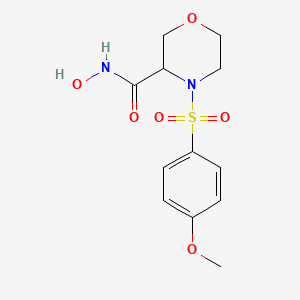
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)

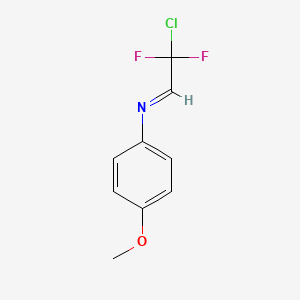
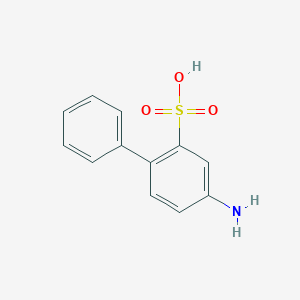
silane](/img/structure/B12580749.png)
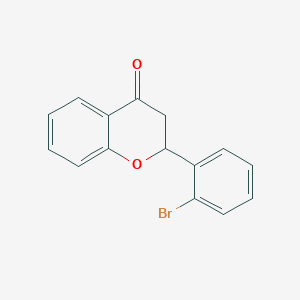
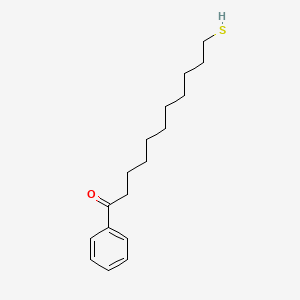
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
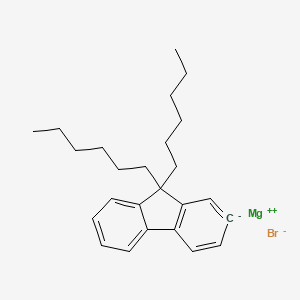
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
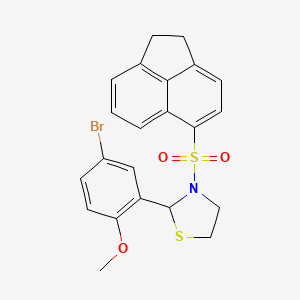
![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
